3-Bromo-5-propyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

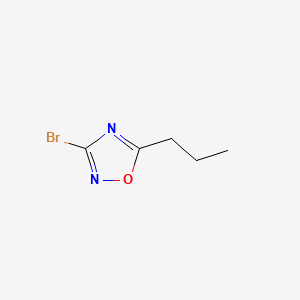

3-Bromo-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms, with a bromine atom at the third position and a propyl group at the fifth position. The molecular formula of this compound is C5H7BrN2O, and it has a molecular weight of 191.026 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with organic nitriles. One common method is the manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole, which is obtained from the cyclocondensation of arylamidoxamines with n-butanal . Another approach involves the use of PTSA-ZnCl2 as a catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to provide good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles . Additionally, the use of iron (III) nitrate for the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles has been explored .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: The bromine atom at the third position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole.

Reduction: Sodium borohydride is a typical reducing agent used in the reduction of oxadiazoles.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine position.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole yields 3-aryl-5-propyl-1,2,4-oxadiazole .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3-Bromo-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, oxadiazoles have been shown to inhibit thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . The compound’s hydrogen bond acceptor properties, due to the electronegativities of nitrogen and oxygen atoms, play a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

3-Bromo-5-propyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different biological properties.

1,2,5-Oxadiazole: Known for its unique chemical reactivity and applications.

1,3,4-Oxadiazole: Widely studied for its broad range of biological activities, including antibacterial and antiviral properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole isomers.

Activité Biologique

3-Bromo-5-propyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly as an anticancer agent and antimicrobial agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The bromine and propyl substituents play crucial roles in modulating its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzyme activity or receptor binding. Notably, oxadiazoles have been shown to inhibit several important enzymes and pathways:

- Anticancer Activity : Compounds containing the oxadiazole moiety exhibit inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines such as HeLa (cervical cancer) and PC-3 (prostate cancer) .

- Antimicrobial Activity : The compound demonstrates significant antibacterial activity against pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the oxadiazole ring significantly influence its biological properties. For instance:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine) generally enhances the anticancer activity of oxadiazoles. Conversely, bulky substituents may reduce potency .

- Disubstitution Patterns : Studies have shown that 2,5-disubstituted 1,3,4-oxadiazoles tend to exhibit improved biological profiles compared to monosubstituted derivatives .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several studies highlight the potential applications of this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure could significantly enhance cytotoxicity against resistant cancer types .

- Antimicrobial Applications : Research focused on developing oxadiazole-based antimicrobial agents aimed at gastrointestinal pathogens demonstrated that certain derivatives maintained efficacy while exhibiting reduced permeability, making them suitable for targeted therapy .

- Agricultural Uses : Some derivatives have been explored for their potential as herbicides and insecticides due to their ability to disrupt biological pathways in pests and weeds .

Propriétés

IUPAC Name |

3-bromo-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFOSXNCDRYUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.